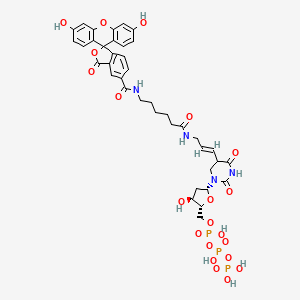![molecular formula C12H20O2 B14796836 Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)
Spiro[4.6]undecane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4.6]undecane-3-carboxylic acid: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties. The spiro[4.6]undecane skeleton is particularly notable for its stability and resistance to metabolic alterations, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.6]undecane-3-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the iodocyclization of alkenyl alcohols, which involves the use of iodine as a reagent to induce the cyclization process . This method is favored for its efficiency and the high yield of the desired spirocyclic product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[4.6]undecane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Spiro[4.6]undecane-3-carboxylic acid is used as a building block in the synthesis of more complex spirocyclic compounds. Its stability and unique structure make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have been investigated for their potential anticonvulsant properties. Studies have shown that these compounds can interact with specific molecular targets in the brain, offering potential therapeutic benefits for conditions like epilepsy .
Industry: The compound’s stability and resistance to metabolic alterations make it suitable for use in industrial applications, such as the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism by which spiro[4.6]undecane-3-carboxylic acid exerts its effects is primarily related to its interaction with molecular targets in biological systems. For instance, its anticonvulsant activity is believed to involve the modulation of neurotransmitter receptors and ion channels in the brain. The spirocyclic structure allows for specific binding interactions, which can influence the activity of these molecular targets and pathways .
Comparaison Avec Des Composés Similaires
- Spiro[4.5]decane-2-carboxylic acid
- Spiro[4.5]decane-2,2-dicarboxylic acid
- Spiro[4.6]undecane-2-carboxylic acid
- Spiro[4.6]undecane-2,2-dicarboxylic acid
Uniqueness: Spiro[4.6]undecane-3-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher activity in certain biological assays, such as anticonvulsant evaluations . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
spiro[4.6]undecane-3-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12/h10H,1-9H2,(H,13,14) |
Clé InChI |
XRRBYKYNGRSWFK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)CCC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(3,5-dichlorophenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14796773.png)



![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14796808.png)


![10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one](/img/structure/B14796819.png)


![N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B14796844.png)
